6,7-dihydro-1H-cyclopenta[b]pyridine-2,5-dione
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Description
“2-hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one” is a chemical compound that has been studied in the field of organic chemistry . It is an analogue of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one .
Synthesis Analysis
The synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues, including “2-hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one”, has been achieved through manganese-catalyzed oxidation of the CH2 adjacent to the pyridine moiety in water . This process uses Mn(OTf)2 as a catalyst and t-BuOOH (65% in H2O) as an oxidant at 25 °C in H2O . The reaction yields high results and excellent chemoselectivity .Molecular Structure Analysis
The molecular structure of “2-hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one” is complex and includes a cyclopenta[b]pyridin-5-one core . More detailed structural analysis would require specific spectroscopic data or crystallographic studies.Chemical Reactions Analysis
The key chemical reaction involved in the synthesis of “2-hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one” is the direct oxidation of 2,3-cyclopentenopyridine analogues . This reaction is catalyzed by Mn(OTf)2 and uses t-BuOOH as an oxidant .Scientific Research Applications
Pharmaceutical Research and Development
2-hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one derivatives are explored for their potential in pharmaceuticals, especially as side-chains in the production of advanced antibiotics like fourth-generation Cefpirome. This compound's versatility is evident in its use in synthesizing bactericides, antimicrobials, and other medicinal compounds, showcasing its critical role in developing new therapeutic agents (Fu Chun, 2007).
Advanced Synthesis Techniques
Research highlights various synthesis methods for creating 2-hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one, including N-hydroxyphthaldiamide route, acrolein route, and diethyl adipate route, with the acrolein route yielding up to 87.4%, indicating better development prospects due to its efficiency (Fu Chun, 2007).
Material Science and Chemistry
The compound's utility extends into the synthesis of plant protection agents, indicating its importance in agricultural chemistry. Furthermore, it is used in creating synthetic resins, antioxidants, and plastics, highlighting its role in material science and chemistry due to its structural versatility and reactivity (Fu Chun, 2007).
Novel Chemical Syntheses
Innovative syntheses of related compounds, like pyrindines and tetrahydroquinolines, showcase the broader chemical applications of this compound. These syntheses involve multi-step processes that highlight the compound's role as a building block in creating complex molecules with potential pharmaceutical applications (Nasser A. M. Yehia et al., 2002).
Analytical and Structural Studies
Structural studies and synthetic applications further demonstrate the compound's versatility. Reactions with various nucleophiles under different conditions have been explored to synthesize substituted derivatives, contributing to our understanding of its chemical behavior and potential applications in drug development and material science (T. Goto et al., 1991).
Properties
IUPAC Name |
6,7-dihydro-1H-cyclopenta[b]pyridine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c10-7-3-2-6-5(7)1-4-8(11)9-6/h1,4H,2-3H2,(H,9,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEYWHQBSMJOHQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1NC(=O)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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